(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one
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Overview
Description
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a tetrahydropyrido[3,2-b][1,4]oxazepine ring, and a carbamate functional group. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement to form the desired carbamate . The reaction conditions often include low temperatures to ensure high yields and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of catalysts such as palladium can enhance the efficiency of the synthesis . Additionally, the reaction can be optimized by using solvents like dichloromethane or hexane to facilitate the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3 . The reaction conditions typically involve specific temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate involves the formation of a stable carbamate group that can interact with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound . The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the tetrahydropyrido ring.
tert-Butyl phenylcarbamate: A carbamate with a phenyl group, used in similar applications.
Uniqueness
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is unique due to its complex structure, which includes a tetrahydropyrido[3,2-b][1,4]oxazepine ring. This structure provides additional functionality and reactivity compared to simpler carbamates . The presence of the oxazepine ring can enhance the compound’s ability to interact with specific molecular targets, making it valuable in specialized applications .
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)15-8-7-19-9-5-4-6-14-10(9)16-11(8)17/h4-6,8H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
FOBCTTITUZBXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
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